molecular formula C11H13ClN4O4 B12408951 (2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

(2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12408951
M. Wt: 300.70 g/mol
InChI Key: SHECDAHTEBGANH-FSDSQADBSA-N
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Description

(2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the purine base, 2-chloro-6-methoxypurine.

    Glycosylation: The purine base is then glycosylated with a suitable sugar derivative, such as a protected ribose or deoxyribose, under acidic or basic conditions to form the nucleoside.

    Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the purine base or the sugar moiety.

    Substitution: The chlorine atom on the purine base can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of modified nucleosides with altered purine or sugar structures.

    Substitution: Formation of nucleoside analogs with different substituents on the purine base.

Scientific Research Applications

Chemistry

    Synthesis of Novel Nucleoside Analogs: Used as a precursor for the synthesis of various nucleoside analogs with potential therapeutic applications.

Biology

    Enzyme Inhibition Studies: Investigated for its ability to inhibit viral enzymes, such as reverse transcriptase, which is crucial for viral replication.

Medicine

    Antiviral Agents: Explored for its potential to treat viral infections, including HIV and hepatitis.

    Anticancer Agents: Studied for its ability to inhibit the proliferation of cancer cells by interfering with DNA synthesis.

Industry

    Pharmaceutical Development: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, leading to the inhibition of DNA or RNA synthesis. This compound targets viral enzymes, such as reverse transcriptase, and cellular enzymes involved in DNA replication. By interfering with these processes, it can inhibit viral replication and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.

    Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.

    Gemcitabine: A nucleoside analog used as chemotherapy for various cancers.

Uniqueness

(2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is unique due to its specific structural modifications, which confer distinct antiviral and anticancer properties. Its methoxy and chloro substituents on the purine base enhance its stability and efficacy compared to other nucleoside analogs.

Properties

Molecular Formula

C11H13ClN4O4

Molecular Weight

300.70 g/mol

IUPAC Name

(2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H13ClN4O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3/t5-,6-,7-/m1/s1

InChI Key

SHECDAHTEBGANH-FSDSQADBSA-N

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3C[C@H]([C@H](O3)CO)O)Cl

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)Cl

Origin of Product

United States

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